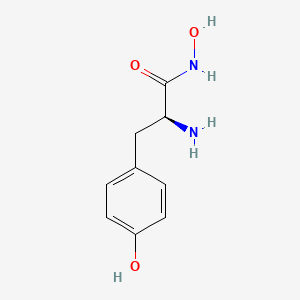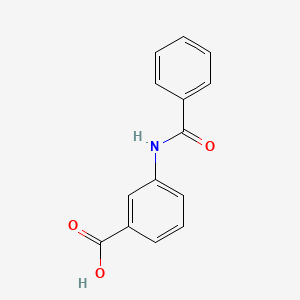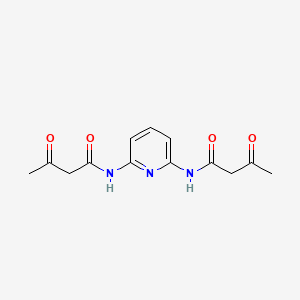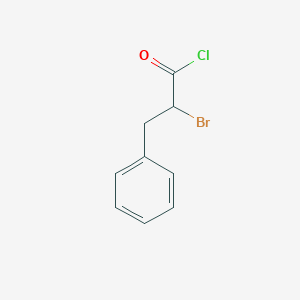
2-溴-3-苯基丙酰氯
描述
Synthesis Analysis
The synthesis of compounds related to 2-Bromo-3-phenylpropanoyl chloride often involves reactions with cobalt, nickel, copper, and zinc chlorides, nitrates, and acetates to form coordination compounds. For example, 2-bromo-3-phenylpropenal hydrazone and thiosemicarbazone react with these metal salts to create a variety of coordination compounds, highlighting the compound's versatility in synthesis processes (Samus’ et al., 2009).
Molecular Structure Analysis
Molecular structure analysis of derivatives of 2-Bromo-3-phenylpropanoyl chloride, such as 2-bromo-3-phenylpropenal benzoylhydrazone, reveals non-flat molecules forming infinite chains through van der Waals interactions in the crystal. This structural feature is crucial for understanding the physical and chemical properties of the compounds and their behavior in reactions (Samus’ et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving 2-Bromo-3-phenylpropanoyl chloride and its derivatives are diverse. For instance, the bromochlorination of alkenes with dichlorobromate(1-) ion demonstrates the compound's involvement in regio- and stereo-specific reactions, contributing to the synthesis of various organic compounds with defined configurations (Negoro & Ikeda, 1984).
科学研究应用
合成研究和化学反应
- 二苯基异噁唑烷酮的合成:2-溴-3-苯基丙酰氯用于合成2,5-二苯基异噁唑烷-3-酮,提供了一条直接路线,产率良好 (Seo, Mun, Lee, & Kim, 2010)。
- 低温有机合成:该化合物在特定条件下与乙酸乙酯锂反应,导致各种有机产物,如乙基4-溴-3-氧代戊酸酯 (Valiullina, Khasanova, Galeeva, Selezneva, & Miftakhov, 2019)。
- 动力学分辨研究:用于利用准对映体氧噁唑烷酮对2-苯基丙酰氯进行分辨。立体选择性水平取决于金属化氧噁唑烷酮的结构性质 (Chavda, Coulbeck, Coumbarides, Dingjan, Eames, Ghilagaber, & Yohannes, 2006)。
配位化合物
- 配位化合物的形成:该化学物质参与与钴、镍、铜和锌等金属形成配位化合物,展现出各种分子结构和性质 (Samus, Chumakov, Tsapkov, Bocelli, Simonov, & Gulya, 2009)。
其他应用
- 与叔丁基氯化物的反应:在涉及叔丁基氯化物和相关化合物的研究中,2-溴-3-苯基丙酰氯用于理解取代和还原反应 (Santiago & Rossi, 1990)。
- 噁唑啉和噻嗪衍生物的合成:作为合成各种杂环化合物的前体,包括噁唑啉、噻嗪和喹啉衍生物,含有苄基片段 (Pokhodylo, Martyak, Rogovyk, Matiychuk, & Obushak, 2021)。
安全和危害
属性
IUPAC Name |
2-bromo-3-phenylpropanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTQBSSKEGUDLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40294587 | |
| Record name | 2-bromo-3-phenylpropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40294587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-phenylpropanoyl chloride | |
CAS RN |
42762-86-7 | |
| Record name | NSC97218 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97218 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-bromo-3-phenylpropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40294587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

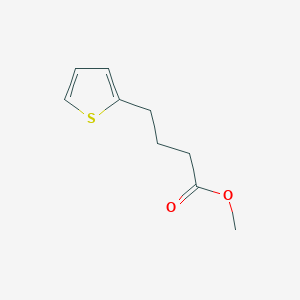
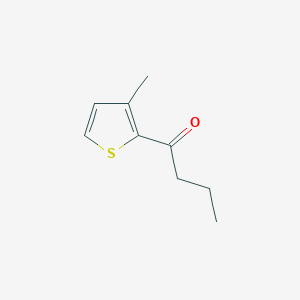
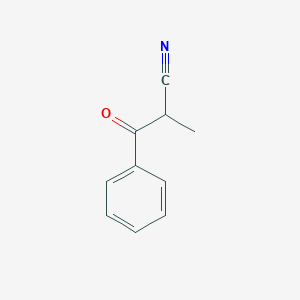
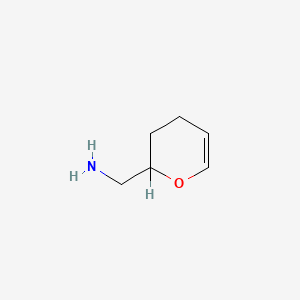
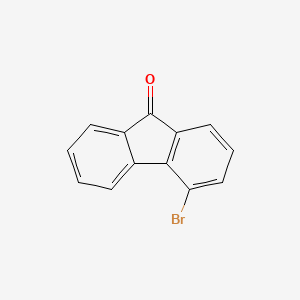
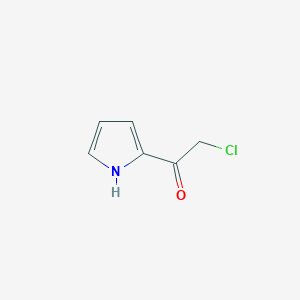
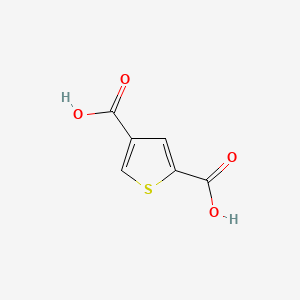
![[2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B1266859.png)
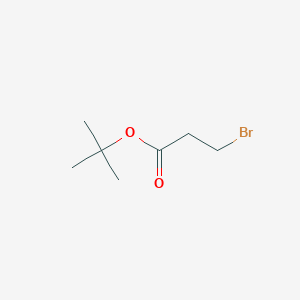
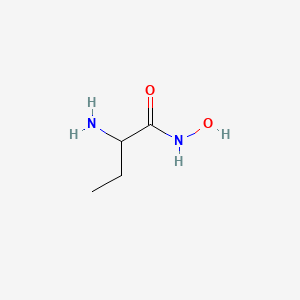
![4-(1,3-benzodioxol-5-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1266865.png)
